molecular formula C16H16N4O4S2 B2970727 3-(isopropylsulfonyl)-N-(5-(2-methylthiazol-4-yl)-1,3,4-oxadiazol-2-yl)benzamide CAS No. 1251557-19-3

3-(isopropylsulfonyl)-N-(5-(2-methylthiazol-4-yl)-1,3,4-oxadiazol-2-yl)benzamide

Cat. No. B2970727
CAS RN: 1251557-19-3
M. Wt: 392.45
InChI Key: DTYIECSLQQDKMV-UHFFFAOYSA-N
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Description

The compound is a benzamide derivative with an isopropylsulfonyl group attached to the benzene ring and a 1,3,4-oxadiazol-2-yl group attached to the amide nitrogen. The oxadiazole ring also has a 2-methylthiazol-4-yl substituent .


Molecular Structure Analysis

The molecular structure of this compound would likely be confirmed through techniques such as nitrogen analysis, IR spectroscopy, and NMR spectroscopy .


Chemical Reactions Analysis

The compound might be involved in various chemical reactions. For example, it could potentially act as a ligand for metal complexation or undergo further reactions at the sulfonyl or amide groups .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely depend on its exact structure. For example, the presence of the sulfonyl and amide groups could influence its solubility and reactivity .

Scientific Research Applications

Synthetic Pathways and Intermediate Formation

Research has explored various synthetic pathways involving benzamide and 1,3,4-oxadiazole derivatives. For example, studies have detailed the desulfurization reactions leading to the formation of intermediate compounds useful in further chemical synthesis. These pathways highlight the importance of such compounds in creating complex chemical structures, potentially relevant to the synthesis or modification of 3-(isopropylsulfonyl)-N-(5-(2-methylthiazol-4-yl)-1,3,4-oxadiazol-2-yl)benzamide (Argilagos, Kunz, Linden, & Heimgartner, 1998).

Antiviral and Antimicrobial Applications

Benzamide-based 5-aminopyrazoles and their derivatives have shown remarkable antiviral activities, including against the avian influenza virus. This suggests potential applications of similar compounds in the development of antiviral drugs. The study provides insights into how structural modifications can influence the biological activity of these molecules (Hebishy, Salama, & Elgemeie, 2020).

Gelation Behavior and Material Science

Research into N-(thiazol-2-yl)benzamide derivatives has explored their gelation behavior, which could have implications for material science, particularly in the development of new materials with specific mechanical or chemical properties. Such studies highlight the potential for using similar compounds in creating gels with desirable properties (Yadav & Ballabh, 2020).

Anticancer Research

Compounds featuring benzamide and 1,3,4-oxadiazole units have been designed and synthesized for evaluation as anticancer agents. These studies often focus on the ability of such compounds to inhibit the growth of cancer cells, suggesting potential therapeutic applications for related compounds in oncology (Ravinaik, Rao, Rao, Ramachandran, & Reddy, 2021).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, some oxadiazole derivatives have been studied for their antimicrobial activities .

properties

IUPAC Name

N-[5-(2-methyl-1,3-thiazol-4-yl)-1,3,4-oxadiazol-2-yl]-3-propan-2-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O4S2/c1-9(2)26(22,23)12-6-4-5-11(7-12)14(21)18-16-20-19-15(24-16)13-8-25-10(3)17-13/h4-9H,1-3H3,(H,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTYIECSLQQDKMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)C2=NN=C(O2)NC(=O)C3=CC(=CC=C3)S(=O)(=O)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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